molecular formula C6H12O6 B118858 Dextrose-1-d1 CAS No. 106032-61-5

Dextrose-1-d1

Cat. No.: B118858
CAS No.: 106032-61-5
M. Wt: 181.16 g/mol
InChI Key: WQZGKKKJIJFFOK-QVTRYHEBSA-N
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Mechanism of Action

Target of Action

Dextrose-1-d1, also known as D-glucose-1-d1, is a variant of glucose where one of the hydrogen atoms is replaced by a deuterium atom . The primary targets of this compound are the same as those of glucose. Glucose is an essential energy source for many organisms and is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .

Mode of Action

This compound interacts with its targets in the same way as glucose. It supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis .

Biochemical Pathways

The biochemical pathways affected by this compound are the same as those affected by glucose. These include glycolysis, the pentose phosphate pathway, and the TCA cycle . Gluconeogenesis is the process of synthesizing glucose de novo from 3- and 4-carbon precursors such as pyruvate, alanine, or glycerol .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of glucose. Glucose pharmaceutical formulations (oral tablets, injections) are indicated for caloric supply and carbohydrate supplementation in case of nutrient deprivation . It is also used in metabolic disorders such as hypoglycemia .

Result of Action

The result of the action of this compound is the provision of energy to the body’s cells. By undergoing glycolysis, it generates ATP and NADH, which are essential for various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dextrose-1-d1 is synthesized through the deuteration of glucose. The process involves the replacement of a hydrogen atom with a deuterium atom at the first carbon position of the glucose molecule. This can be achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions.

Industrial Production Methods

Industrial production of deuterated glucose typically involves the use of deuterium oxide (D2O) as a deuterium source. The glucose is dissolved in D2O and subjected to catalytic exchange reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions

Dextrose-1-d1 undergoes various chemical reactions similar to those of non-deuterated glucose. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dextrose-1-d1 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace glucose pathways and understand metabolic processes.

    Medicine: Used in drug development and pharmacokinetics to study the absorption, distribution, metabolism, and excretion of glucose-based drugs.

    Industry: Utilized in the production of deuterated compounds for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dextrose-1-d1 is unique due to its specific deuteration at the first carbon position, which allows for targeted studies of the initial steps of glucose metabolism. This specificity makes it particularly valuable in research focused on the early stages of glycolysis and other metabolic pathways .

Properties

IUPAC Name

(3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-QVTRYHEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484453
Record name Dextrose-1-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106032-61-5
Record name Dextrose-1-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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